molecular formula C8H15NO4S B1351519 4-[(1,1-Dioxothiolan-3-yl)amino]butanoic acid CAS No. 51070-62-3

4-[(1,1-Dioxothiolan-3-yl)amino]butanoic acid

Cat. No. B1351519
CAS RN: 51070-62-3
M. Wt: 221.28 g/mol
InChI Key: LOYVVYSXUYAYIB-UHFFFAOYSA-N
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Scientific Research Applications

Novel Urease Inhibitors

A study focused on the synthesis and evaluation of novel indole-based hybrid oxadiazole scaffolds, including derivatives of butanoic acid, for their potent urease inhibitory activity. These molecules displayed promising results as urease inhibitors, which could be valuable in the development of therapeutic agents targeting diseases related to urease activity (Nazir et al., 2018).

Synthetic Ion Channels

Research on 4-oxo-4-(pyren-4-ylmethoxy) butanoic acid demonstrated its application as a photolabile protecting group for the optical gating of synthetic ion channels. This approach facilitated UV-light-triggered selective transport of ionic species, showcasing potential for controlled release and sensory applications (Ali et al., 2012).

Microbial Production of Amino Alcohols

A groundbreaking study reported the microbial production of 4-amino-1-butanol, a critical intermediate for pharmaceuticals and biodegradable polymers, from glucose using metabolically engineered Corynebacterium glutamicum. This process presents a sustainable route for producing valuable amino alcohols from renewable resources (Prabowo et al., 2020).

Molecular Docking and Analysis

Another study conducted molecular docking, vibrational, structural, electronic, and optical analyses of butanoic acid derivatives. These compounds were evaluated for their potential as nonlinear optical materials and for their biological activity through interaction with specific proteins, indicating their significance in drug design and pharmacological research (Vanasundari et al., 2018).

Safety And Hazards

Currently, there is no specific information available about the safety and hazards of 4-[(1,1-Dioxothiolan-3-yl)amino]butanoic acid.


Future Directions

There is no specific information available about the future directions of 4-[(1,1-Dioxothiolan-3-yl)amino]butanoic acid. However, given its use in biochemistry labs to measure the concentration of sulfhydryl groups on proteins1, it may continue to be a valuable tool in biochemical research.


properties

IUPAC Name

4-[(1,1-dioxothiolan-3-yl)amino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO4S/c10-8(11)2-1-4-9-7-3-5-14(12,13)6-7/h7,9H,1-6H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOYVVYSXUYAYIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1NCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80389204
Record name 4-[(1,1-dioxothiolan-3-yl)amino]butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80389204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(1,1-Dioxothiolan-3-yl)amino]butanoic acid

CAS RN

51070-62-3
Record name 4-[(1,1-dioxothiolan-3-yl)amino]butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80389204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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